4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
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Overview
Description
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by reacting the pyrazole derivative with an appropriate azide under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic and optical properties are influenced by its molecular structure, which can be tuned through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole: This compound is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties.
Other Pyrazole Derivatives: Compounds with only the pyrazole ring may have different reactivity and applications.
Other Triazole Derivatives: Compounds with only the triazole ring may exhibit different electronic and optical properties.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
62538-11-8 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(4-methyl-5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)15-16-12(9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16) |
InChI Key |
UTLXRBSWOCZEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N2C=NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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